molecular formula C8H11NOS B2603370 4-Methoxy-3-(methylsulfanyl)aniline CAS No. 1071602-10-2

4-Methoxy-3-(methylsulfanyl)aniline

Cat. No.: B2603370
CAS No.: 1071602-10-2
M. Wt: 169.24
InChI Key: WCIQTYNTIBMZKI-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methylsulfanyl)aniline is an organic compound with the molecular formula C8H11NOS It is characterized by the presence of a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) attached to an aniline ring

Scientific Research Applications

4-Methoxy-3-(methylsulfanyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety information for 4-Methoxy-3-(methylsulfanyl)aniline indicates that it has a GHS07 pictogram and a warning signal word . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(methylsulfanyl)aniline typically involves the following steps:

    Nitration of Anisole: Anisole (methoxybenzene) is nitrated to form 4-methoxy-3-nitrobenzene.

    Reduction of Nitro Group: The nitro group in 4-methoxy-3-nitrobenzene is reduced to an amino group, resulting in 4-methoxyaniline.

    Thioether Formation: 4-methoxyaniline undergoes a nucleophilic substitution reaction with a methylsulfanyl group donor, such as methylthiol, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(methylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as thiols or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(methylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting metabolic pathways. The methoxy and methylsulfanyl groups can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyaniline: Lacks the methylsulfanyl group.

    3-Methylsulfanylaniline: Lacks the methoxy group.

    4-Methoxy-3-nitroaniline: Contains a nitro group instead of a methylsulfanyl group.

Uniqueness

4-Methoxy-3-(methylsulfanyl)aniline is unique due to the presence of both methoxy and methylsulfanyl groups on the aniline ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-methoxy-3-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIQTYNTIBMZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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